3-bromo-1-benzofuran-7-carboxylic acid 3-bromo-1-benzofuran-7-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1782585-55-0
VCID: VC12006989
InChI: InChI=1S/C9H5BrO3/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-4H,(H,11,12)
SMILES: C1=CC2=C(C(=C1)C(=O)O)OC=C2Br
Molecular Formula: C9H5BrO3
Molecular Weight: 241.04 g/mol

3-bromo-1-benzofuran-7-carboxylic acid

CAS No.: 1782585-55-0

Cat. No.: VC12006989

Molecular Formula: C9H5BrO3

Molecular Weight: 241.04 g/mol

* For research use only. Not for human or veterinary use.

3-bromo-1-benzofuran-7-carboxylic acid - 1782585-55-0

Specification

CAS No. 1782585-55-0
Molecular Formula C9H5BrO3
Molecular Weight 241.04 g/mol
IUPAC Name 3-bromo-1-benzofuran-7-carboxylic acid
Standard InChI InChI=1S/C9H5BrO3/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-4H,(H,11,12)
Standard InChI Key HHRHDXHHHYLOMJ-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)C(=O)O)OC=C2Br
Canonical SMILES C1=CC2=C(C(=C1)C(=O)O)OC=C2Br

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

The compound’s structure consists of a benzofuran core—a fused benzene and furan ring—with substituents at positions 3 (bromine) and 7 (carboxylic acid). Key physicochemical properties include:

PropertyValue
Molecular FormulaC9H5BrO3\text{C}_9\text{H}_5\text{BrO}_3
Molecular Weight241.038 g/mol
Exact Mass239.942 g/mol
PSA (Polar Surface Area)50.44 Ų
LogP (Partition Coefficient)2.8935

The high LogP value suggests moderate lipophilicity, favoring membrane permeability, while the carboxylic acid group contributes to water solubility under basic conditions . Notably, experimental data for melting/boiling points and density remain unreported in the literature.

Synthesis and Manufacturing

Halogenation Strategies

The synthesis of 3-bromo-1-benzofuran-7-carboxylic acid typically involves bromination of a preformed benzofuran-carboxylic acid precursor. A patented route for analogous compounds (e.g., 4-amino-5-halogenobenzofuran-7-carboxylic acid) employs halogenating agents such as N-bromosuccinimide (NBS) under controlled conditions . For example:

  • Halogenation Step:

    • Starting material: 1-benzofuran-7-carboxylic acid.

    • Reagent: NBS in dichloromethane or acetic acid.

    • Conditions: Room temperature or mild heating (40–50°C).

    • Outcome: Electrophilic aromatic substitution at the 3-position yields the brominated product.

  • Catalytic Coupling:

    • Palladium-catalyzed reactions (e.g., using Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4) may assist in ring closure or functional group interconversion .

Industrial-Scale Considerations

A scalable synthesis involves:

  • Solvent Optimization: Polar aprotic solvents (e.g., acetonitrile) enhance reaction homogeneity.

  • Catalyst Selection: Cuprous iodide (CuI\text{CuI}) and palladium complexes (e.g., PdCl2(PPh3)2\text{PdCl}_2(\text{PPh}_3)_2) improve yields in coupling steps .

  • Purification: Recrystallization from ethanol/water mixtures or chromatography ensures >95% purity.

Research Applications

Pharmaceutical Intermediates

3-Bromo-1-benzofuran-7-carboxylic acid serves as a precursor to 5-HT4 receptor agonists, which are therapeutic candidates for gastrointestinal motility disorders and neurological conditions . The bromine atom facilitates further cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups.

Material Science

The compound’s rigid benzofuran core is exploited in:

  • Liquid Crystal Displays (LCDs): As a mesogen component for stabilizing nematic phases.

  • Organic Semiconductors: Bromine enhances electron-deficient character, improving charge transport in thin-film transistors.

Biological Activity and Mechanisms

Enzyme Inhibition

In vitro studies of analogous benzofurans reveal inhibition of cyclooxygenase-2 (COX-2) and tyrosine kinases, suggesting anti-inflammatory and anticancer potential . The carboxylic acid group may chelate metal ions in enzyme active sites, while bromine sterically blocks substrate binding.

Receptor Interactions

Molecular docking simulations predict high affinity for serotonin receptors (5-HT4), mediated by hydrogen bonding between the carboxylic acid and receptor residues (e.g., Asp3.32) . Bromine’s hydrophobic interactions further stabilize ligand-receptor complexes.

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